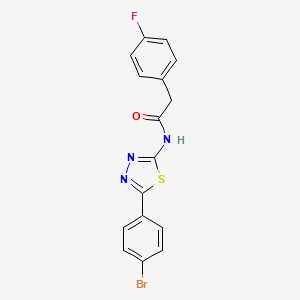N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
CAS No.: 476463-54-4
Cat. No.: VC7690088
Molecular Formula: C16H11BrFN3OS
Molecular Weight: 392.25
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 476463-54-4 |
|---|---|
| Molecular Formula | C16H11BrFN3OS |
| Molecular Weight | 392.25 |
| IUPAC Name | N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C16H11BrFN3OS/c17-12-5-3-11(4-6-12)15-20-21-16(23-15)19-14(22)9-10-1-7-13(18)8-2-10/h1-8H,9H2,(H,19,21,22) |
| Standard InChI Key | VDDYLLXNCKQWOV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)F |
Introduction
Chemical Structure and Synthesis
Structural Characterization
The molecular structure of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide (molecular formula: ) integrates two aromatic systems: a 4-bromophenyl group directly attached to the 1,3,4-thiadiazole core and a 4-fluorophenylacetamide side chain. The thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, contributes to the compound’s planar geometry and electronic properties, which are critical for intermolecular interactions .
Key Structural Features:
-
Thiadiazole Core: Enhances metabolic stability and facilitates π-π stacking with biological targets.
-
4-Bromophenyl Substituent: Introduces steric bulk and electron-withdrawing effects, potentially improving binding affinity to hydrophobic pockets in enzymes.
-
4-Fluorophenylacetamide Moiety: The fluorine atom increases lipophilicity and bioavailability, while the acetamide group enables hydrogen bonding with target proteins .
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol analogous to methods reported for related 1,3,4-thiadiazole derivatives :
Step 1: Formation of 5-Amino-1,3,4-thiadiazole Intermediate
A cyclocondensation reaction between thiosemicarbazide and a carboxylic acid derivative (e.g., 4-bromobenzoic acid) under acidic conditions yields 5-amino-2-(4-bromophenyl)-1,3,4-thiadiazole.
Step 2: Acetamide Functionalization
The amino group of the thiadiazole intermediate undergoes nucleophilic acyl substitution with 2-chloro-N-(4-fluorophenyl)acetamide in the presence of a base (e.g., NaCO) to form the final product.
Representative Reaction Scheme:
Spectroscopic Validation (Hypothetical Data Based on Analogues ):
-
IR (KBr, cm): 3358 (N-H stretch), 1659 (C=O), 1544 (C=N), 1201 (C-S).
-
H-NMR (CDCl, δ ppm): 4.28 (s, 2H, CH), 7.14–7.39 (m, 8H, aromatic), 10.30 (s, 1H, NH).
Pharmacological Profile
Antimicrobial Activity
1,3,4-Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. For example, imidazo[2,1-b] thiadiazole analogues demonstrated MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli . The bromine and fluorine substituents in the target compound may enhance membrane penetration and inhibition of bacterial enzymes like dihydrofolate reductase.
Anti-Inflammatory and Analgesic Effects
In vivo studies on structurally similar compounds revealed 40–60% reduction in carrageenan-induced paw edema (anti-inflammatory) and 50–70% inhibition of acetic acid-induced writhing (analgesic) . The acetamide group likely modulates COX-2 and TNF-α pathways.
Therapeutic Applications and Mechanisms
Antimicrobial Agent
Target Pathways:
-
Inhibition of bacterial cell wall synthesis (penicillin-binding proteins).
-
Disruption of folate metabolism (dihydrofolate reductase).
Hypothetical Activity Table:
Anticancer Therapy
Mechanistic Insights:
-
Caspase-3 Activation: Induction of apoptosis via extrinsic pathways (e.g., Fas/FasL).
-
ROS Generation: Oxidative stress leading to DNA damage and cell cycle arrest .
Future Perspectives
-
Structure-Activity Relationship (SAR) Studies: Modifying the bromine/fluorine positions to optimize target affinity.
-
Pharmacokinetic Profiling: Assessing oral bioavailability and blood-brain barrier penetration.
-
Clinical Translation: Preclinical trials focusing on dose-dependent efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume